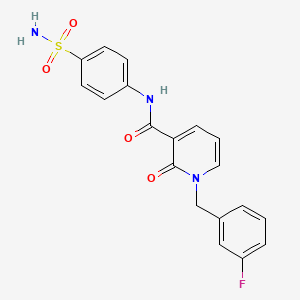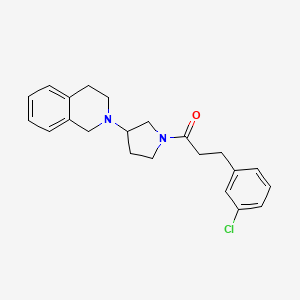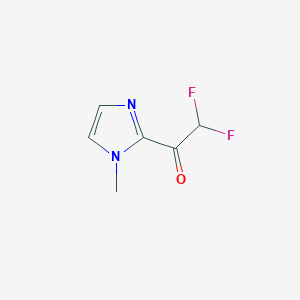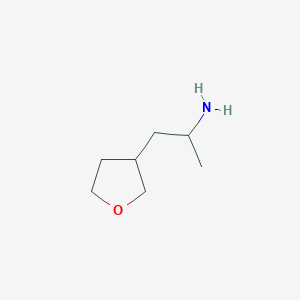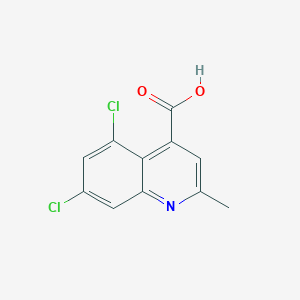
8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione, also known as 8-allyltheophylline, is a purine derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it an interesting target for scientific research.
作用機序
The mechanism of action of 8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline is not fully understood, but it is thought to involve the inhibition of adenosine receptors. Adenosine is a neurotransmitter that plays a role in a variety of physiological processes, including the regulation of inflammation and the protection of neurons. By inhibiting adenosine receptors, 8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline may be able to modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline has a number of biochemical and physiological effects. Studies have shown that this compound can increase cAMP levels, which can lead to increased protein kinase A activity and the activation of downstream signaling pathways. It has also been shown to inhibit phosphodiesterase activity, which can lead to increased cAMP levels and the activation of downstream signaling pathways.
実験室実験の利点と制限
One advantage of using 8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it can be difficult to work with due to its low solubility in aqueous solutions.
将来の方向性
There are a number of potential future directions for research on 8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline. One area of interest is the development of more potent and selective adenosine receptor inhibitors based on this compound. Another area of interest is the investigation of its potential as a treatment for neurodegenerative diseases. Finally, there is also potential for the use of 8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline in combination with other drugs to enhance their therapeutic effects.
合成法
The synthesis of 8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline can be achieved through a number of different methods. One common approach involves the reaction of theophylline with allylamine in the presence of a catalyst. Another method involves the reaction of 8-bromotheophylline with allylamine, followed by deprotection of the resulting compound.
科学的研究の応用
8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that 8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline can inhibit the production of pro-inflammatory cytokines, suggesting that it could be useful in the treatment of inflammatory diseases.
Another area of research involves the potential use of 8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline as a neuroprotective agent. Studies have shown that this compound can protect neurons against oxidative stress and excitotoxicity, suggesting that it could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
7-(2,3-dihydroxypropyl)-3-methyl-8-(prop-2-enylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-3-4-13-11-14-9-8(17(11)5-7(19)6-18)10(20)15-12(21)16(9)2/h3,7,18-19H,1,4-6H2,2H3,(H,13,14)(H,15,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAZPPULGJTBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC=C)CC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,3-Dihydroxypropyl)-3-methyl-8-(prop-2-enylamino)purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1H-imidazol-1-yl)methyl]piperidine dihydrobromide](/img/structure/B2908636.png)
![1-(4-Chloro-3-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2908639.png)

![4-[2-(Pyridin-4-yloxy)ethoxy]phenylboronic acid](/img/structure/B2908641.png)
![7-[(4-Chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2908642.png)
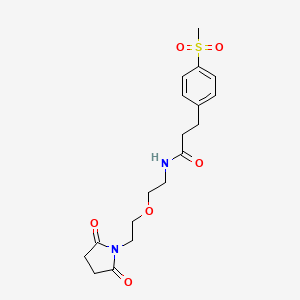
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]cyclopropanecarboxamide](/img/structure/B2908646.png)
